2,4-Diamino-5-phenylpyrimidine

Descripción general

Descripción

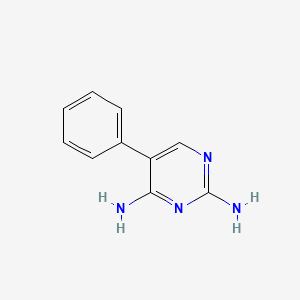

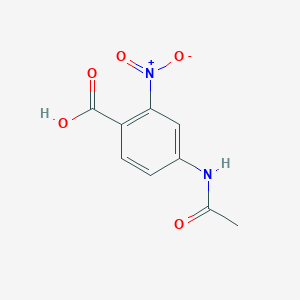

2,4-Diamino-5-phenylpyrimidine (DAPP) is a chemical compound with the molecular formula C10H10N4 . It has a molecular weight of 186.21 g/mol . The IUPAC name for this compound is 5-phenylpyrimidine-2,4-diamine . It is also known by other names such as 5-phenylpyrimidine-2,4-diamine, and Pyrimidine, 2,4-diamino-5-phenyl .

Synthesis Analysis

The synthesis of 2,4-diamino-5-phenylpyrimidine and its derivatives has been a subject of research. A new route to 2,4-diamino-5- (4-hydroxybenzyl)pyrimidines has been developed that involves the condensation of 2,4-diamino-5- (hydroxymethyl)pyrimidine with phenols in acidic medium .

Molecular Structure Analysis

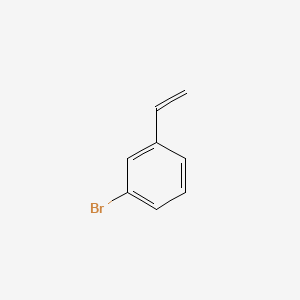

The molecular structure of 2,4-Diamino-5-phenylpyrimidine consists of a pyrimidine ring which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyrimidine ring is substituted with two amino groups at the 2 and 4 positions and a phenyl group at the 5 position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-phenylpyrimidine include a molecular weight of 186.21 g/mol, a XLogP3 of 1.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 1, exact mass of 186.090546336 g/mol, monoisotopic mass of 186.090546336 g/mol, topological polar surface area of 77.8 Ų, heavy atom count of 14, and a complexity of 179 .

Aplicaciones Científicas De Investigación

Antitumor Activity

5-phenylpyrimidine-2,4-diamine: has been studied for its potential in cancer treatment, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . Derivatives of this compound have shown promising results against human breast cancer cells and human gastric cancer cells. The compound’s ability to inhibit CDK6 makes it a candidate for antitumor drug development .

Drug Synthesis

This compound is recognized for its versatility in drug synthesis due to its unique structure and inherent stability. It serves as a precursor in the synthesis of various therapeutic agents, providing efficacy and reliability in pharmaceutical applications .

Molecular Docking Studies

The structure of 5-phenylpyrimidine-2,4-diamine allows for its use in molecular docking studies to simulate the binding model with target proteins, such as CDK6. This aids in understanding the interaction at the molecular level and designing more effective drugs .

Chemical Synthesis

As a stable and reactive compound, 5-phenylpyrimidine-2,4-diamine is used in chemical synthesis, forming the backbone for a variety of complex molecules. Its phenyl and amine groups make it a valuable intermediate in organic synthesis .

Bioorganic Chemistry

The compound’s role in bioorganic chemistry is significant, as it can be used to study and manipulate biological systems at the molecular level. Its interactions with enzymes and nucleic acids can provide insights into biological processes and pathways .

Propiedades

IUPAC Name |

5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWRUJASRBHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171805 | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5-phenylpyrimidine | |

CAS RN |

18588-49-3 | |

| Record name | 5-Phenyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?

A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.

Q2: How does the structure of 2,4-diamino-5-phenylpyrimidine influence its teratogenic and embryotoxic effects?

A: Research indicates that the length of the alkyl radical at the 6-position of the 2,4-diamino-5-phenylpyrimidine molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.

Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with 2,4-diamino-5-phenylpyrimidine derivatives?

A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.

Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of 2,4-diamino-5-phenylpyrimidine derivatives?

A: One research project investigated synthesizing various 2,4-diamino-5-phenylpyrimidine analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)